molecular formula C16H9NO6 B2444695 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate CAS No. 325805-38-7

4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No. B2444695
CAS RN: 325805-38-7
M. Wt: 311.249
InChI Key: WIMGBVCHPRDPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C16H9NO6 . It is a derivative of chromene, a type of heterocyclic compound that is widely present in natural products and synthetic organic molecules .


Synthesis Analysis

The synthesis of chromene derivatives, including 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate, has been a subject of research due to their biological activities . A common method involves a one-pot synthesis via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions . This synthesis is carried out in an environmentally friendly medium (ethanol–water, 3:1 v/v) and involves a group-assisted purification process .


Molecular Structure Analysis

The molecular structure of 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate is characterized by the presence of a chromene ring, a nitrophenyl group, and a carboxylate group . The compound has a molecular weight of 310.268 .

Scientific Research Applications

Antiviral Activity

The indole nucleus present in 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate contributes to its antiviral potential. Researchers have explored various indole derivatives for their antiviral properties. For instance:

Anti-HIV Activity

Indole derivatives, including chromenes, have been investigated as potential anti-HIV agents. Notably:

Antimicrobial Properties

Coumarin derivatives, which share structural features with 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate, have shown antimicrobial activity. Novobiocin and chlorobiocin, both containing a coumarin ring, are examples of such compounds .

Biological Relevance

The indole scaffold is found in important synthetic drug molecules, making it a valuable pharmacophore. Its aromatic nature and electrophilic substitution reactivity contribute to its broad-spectrum biological activities .

Materials Science and Organic Synthesis

Chromenes, including 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate, serve as versatile building blocks in materials science and organic synthesis. Researchers have explored various synthetic strategies for their preparation .

Future Directions

The future directions in the research of 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate and related compounds could involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

(4-nitrophenyl) 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO6/c18-15(22-12-7-5-11(6-8-12)17(20)21)13-9-10-3-1-2-4-14(10)23-16(13)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMGBVCHPRDPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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